molecular formula C24H20FN3O4 B2673032 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1105206-74-3

2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No. B2673032
CAS RN: 1105206-74-3
M. Wt: 433.439
InChI Key: ZGHIMMUJISFBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

One of the primary applications of these compounds is in the development of potent antitumor agents. For example, novel 2-phenylquinolin-4-ones (2-PQs) derivatives, including those with modifications on the fluorophenyl moiety, have shown significant inhibitory activity against various tumor cell lines. These compounds have been evaluated for cytotoxic activity, with some analogues exhibiting potent inhibitory effects on cancer cell lines, suggesting their potential as anticancer drug candidates. The mechanisms of action for these compounds include significant effects on the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R), indicating a targeted approach to cancer therapy (Chou et al., 2010).

Antibacterial Activities

Another significant application is in the development of novel antibacterial agents. Oxazolidinone derivatives, for instance, have shown promising antibacterial activities against a variety of clinically important human pathogens. These compounds possess a unique mechanism of bacterial protein synthesis inhibition, making them valuable in the fight against resistant bacterial strains. Their effectiveness across a range of bacterial species, including those resistant to conventional antibiotics, underscores their potential in addressing the growing issue of antimicrobial resistance (Zurenko et al., 1996).

Kinase Inhibitors

These compounds have also been explored as kinase inhibitors, particularly in targeting the c-Met kinase, which is implicated in various types of cancer. Derivatives with specific modifications have been synthesized and evaluated for their inhibitory activity against c-Met kinase, showing good to excellent potency. This highlights their potential as therapeutic agents in cancers where c-Met plays a crucial role in tumor growth and progression. The structure-activity relationship (SAR) analyses of these compounds provide insights into their mechanism of action and potential for further optimization as cancer therapies (Liu et al., 2014).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-15-26-22-12-5-17(27-23(29)14-32-20-8-3-16(25)4-9-20)13-21(22)24(30)28(15)18-6-10-19(31-2)11-7-18/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIMMUJISFBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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